
1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with isopropyl groups
Métodos De Preparación
The synthesis of 1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene typically involves the reaction of an appropriate amine with phosgene or its derivatives. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene exerts its effects involves the interaction of the isocyanate group with nucleophiles. This can lead to the formation of stable adducts or the modification of existing molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene include other isocyanate-substituted benzenes. These compounds share the isocyanate functional group but differ in the nature and position of other substituents on the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
131357-92-1 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
1-(2-isocyanatopropan-2-yl)-3-propan-2-ylbenzene |
InChI |
InChI=1S/C13H17NO/c1-10(2)11-6-5-7-12(8-11)13(3,4)14-9-15/h5-8,10H,1-4H3 |
Clave InChI |
RTJGBIGSNVJSDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC=C1)C(C)(C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1-Difluoro-6-azaspiro[2.6]nonane](/img/structure/B13531225.png)


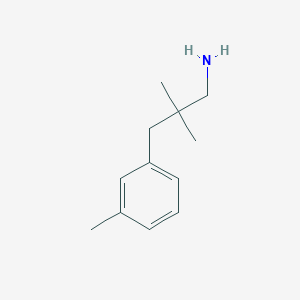
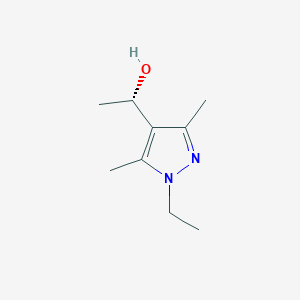
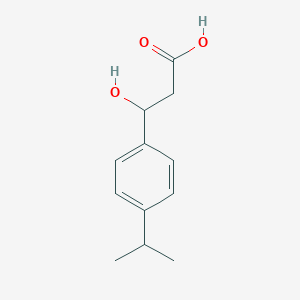
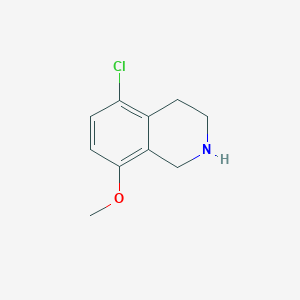
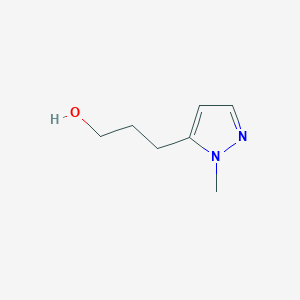

![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)
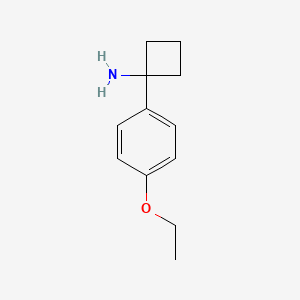
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-carboxylic acid](/img/structure/B13531294.png)

